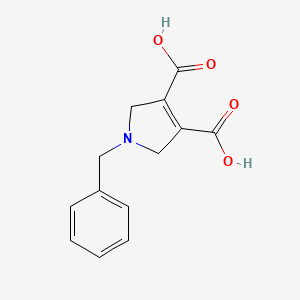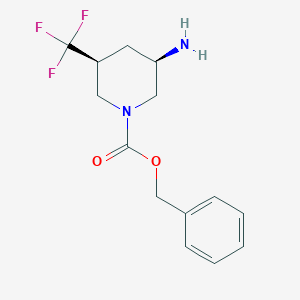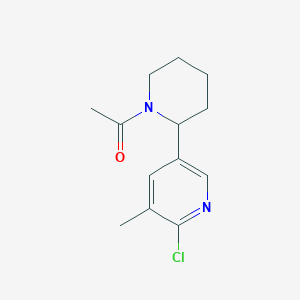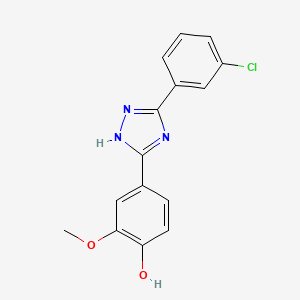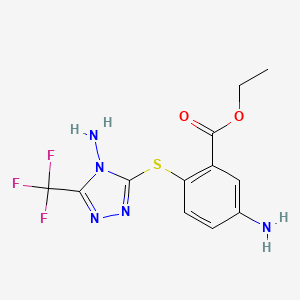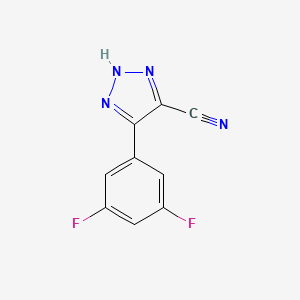![molecular formula C13H10ClN3O B11804982 4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline](/img/structure/B11804982.png)
4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline is a heterocyclic compound that features a unique structure combining an oxazole ring fused to a pyridine ring, with a chloro substituent at the 6-position and a methylaniline group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline typically involves the construction of the oxazole and pyridine rings followed by their fusion One common method involves the cyclization of appropriate precursors under controlled conditions For instance, starting from 2-amino-5-chloropyridine, the oxazole ring can be formed through a cyclization reaction with an appropriate carboxylic acid derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often considered to make the process more sustainable.
化学反应分析
Types of Reactions
4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or to convert the compound into a different oxidation state.
Substitution: The chloro group at the 6-position is particularly reactive and can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents at the 6-position.
科学研究应用
4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique electronic or optical properties.
作用机制
The mechanism of action of 4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development.
相似化合物的比较
Similar Compounds
6-Chloro-oxazolo[5,4-b]pyridin-2-ylamine: This compound shares the oxazole-pyridine core but lacks the methylaniline group.
Thiazolo[4,5-b]pyridines: These compounds have a similar fused ring structure but with a thiazole ring instead of an oxazole ring.
Uniqueness
4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline is unique due to the presence of the methylaniline group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties.
属性
分子式 |
C13H10ClN3O |
|---|---|
分子量 |
259.69 g/mol |
IUPAC 名称 |
4-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)-2-methylaniline |
InChI |
InChI=1S/C13H10ClN3O/c1-7-4-8(2-3-10(7)15)12-17-11-5-9(14)6-16-13(11)18-12/h2-6H,15H2,1H3 |
InChI 键 |
WSUXWQYTDAHVJI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)N=CC(=C3)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



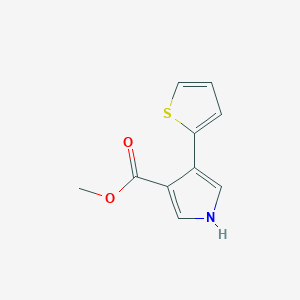
![N-Benzyl-4-fluorobenzo[d]isoxazol-3-amine](/img/structure/B11804920.png)
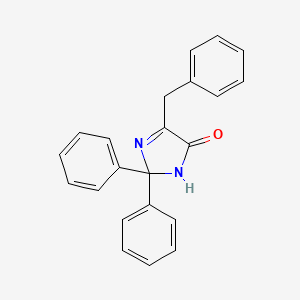
![6-Cyclopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11804925.png)
